

Application Notes: 2-Ethylphenyl Acetate in Flavor Profiling

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Compound of Interest

Compound Name: **2-Ethylphenyl Acetate**

Cat. No.: **B1277458**

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1. Introduction

2-Ethylphenyl acetate is an aromatic ester that contributes to the flavor and fragrance profiles of various natural products. As a volatile organic compound, its characterization is of significant interest to researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries. It has been identified as a naturally occurring compound in fruits such as guava (*Psidium guajava*)[1]. Its structural isomer, ethyl phenylacetate, is more widely documented and utilized as a flavoring agent, known for its pleasant, sweet, honey-like aroma, and is found in various foods and beverages, including juices and wines[2][3][4][5].

These application notes provide a comprehensive overview of the sensory profile of related phenylacetate esters, their application in flavor development, and detailed protocols for their analytical and sensory evaluation.

2. Sensory & Chemical Profile

While specific sensory data for **2-Ethylphenyl Acetate** is limited, the profile of its close isomer, ethyl phenylacetate, is well-documented and provides a valuable reference. Ethyl phenylacetate is recognized for its potent sweet, floral, and honey-like characteristics, making it a versatile ingredient in flavor creation[4][6][7].

Table 1: Chemical and Physical Properties of Phenylacetate Esters

Property	2-Ethylphenyl Acetate	Ethyl Phenylacetate
Molecular Formula	C₁₀H₁₂O₂ [1] [8]	C₁₀H₁₂O₂ [2] [9]
Molecular Weight	164.20 g/mol [1] [8]	164.20 g/mol [2] [9]
CAS Number	3056-59-5 [1] [8]	101-97-3 [2] [3]
Appearance	-	Colorless to pale yellowish liquid [2] [4] [5] [9]
Boiling Point	-	227 - 229 °C [2] [4]

| Solubility | - | Soluble in alcohol and fixed oils; slightly soluble in water[\[5\]](#)[\[7\]](#)[\[9\]](#) |

Table 2: Sensory Profile of Ethyl Phenylacetate (Reference for 2-Ethylphenyl Acetate)

Sensory Aspect	Descriptor
Odor	Sweet, floral, honey, rose, balsamic, cocoa [4] [7] . Described as a pleasant, fruity aroma [2] .
Taste (at 10 ppm)	Sweet, fruity, honey, cocoa, apple, woody [3] .

| General Character | Adds warmth and depth to a wide range of flavors[\[6\]](#). |

3. Applications in Flavor Profiling & Development

Ethyl phenylacetate is a valuable component for building and enhancing specific flavor profiles due to its complex honey and fruity notes. It is used to impart depth and warmth across various flavor categories. The following table, based on data for ethyl phenylacetate, provides suggested starting levels for its use in flavors intended for beverages or bouillons at a 0.05% dosage[\[6\]](#).

Table 3: Suggested Usage Levels of Ethyl Phenylacetate in Flavor Concentrates

Flavor Category	Suggested Level (ppm)	Notes
Brown Flavors		
Caramel, Brown Sugar	50	Adds depth and complexity[6].
Cocoa	100	Provides an essential honey note often found in cocoa beans[6].
Chocolate	50	Balances cocoa and dairy notes[6].
Vanilla Flavors		
French Vanilla	100	Rebalances the profile, adding depth to counter powdery notes[6].
Vanilla Bean	10	Adds complexity and depth[6].
Fruit Flavors		
Lychee	20	Helps bridge the gap between dominant rose notes and fruity characters[6].
Peach & Apricot	20	Adds a warm, honeyed background note[6].
Pineapple	20	Adds an extra element of depth to fresh pineapple profiles[6].
Other Flavors		
Honey	Varies	A vital ingredient that blends well with both bright floral and heavy clover notes[6].
Hazelnut	40	Particularly effective in hazelnut and praline profiles[6].

| Brandy | 10 | Adds a subtle and useful character in spirit flavors[6]. |

Experimental Protocols

Protocol 1: Analysis of Volatile Flavor Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and quantification of volatile compounds like **2-Ethylphenyl Acetate** in a liquid food matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components in a complex mixture[10][11][12].

Objective: To identify and quantify **2-Ethylphenyl Acetate** and other volatile flavor compounds in a sample.

Materials:

- GC-MS System with a suitable capillary column (e.g., DB-5ms, HP-5MS).
- Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME) supplies.
- Solvents (e.g., Dichloromethane, Diethyl Ether), high purity.
- Internal Standard (IS) solution (e.g., p-bromofluorobenzene at 100 µg/mL).
- Sample vials, syringes, and other standard laboratory glassware.
- Nitrogen gas for sample concentration.

Procedure:

- Sample Preparation (LLE Method):
 1. Pipette 10 mL of the liquid sample (e.g., fruit juice) into a separatory funnel.
 2. Add a known amount of internal standard.
 3. Add 5 mL of dichloromethane or another suitable organic solvent.

4. Shake vigorously for 2 minutes, periodically venting the funnel.
5. Allow the layers to separate completely.
6. Collect the organic (bottom) layer, which contains the extracted volatile compounds.
7. Repeat the extraction twice more with fresh solvent.
8. Combine the organic extracts and dry over anhydrous sodium sulfate.
9. Concentrate the extract to a final volume of 100 μ L under a gentle stream of nitrogen[13].

- GC-MS Analysis:
 1. Inject 1 μ L of the concentrated extract into the GC-MS.
 2. GC Conditions (Example):
 - Injector Temperature: 250°C.
 - Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 3. MS Conditions (Example):
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 40-450.
- Data Analysis:
 1. Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley)[10][14].

2. Confirm identification using retention indices (Kovats index).
3. Quantify the target analyte (**2-Ethylphenyl Acetate**) by comparing its peak area to the peak area of the internal standard[14][15].



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GC-MS analysis workflow for volatile flavor compounds.

Protocol 2: Descriptive Sensory Evaluation

This protocol describes a method for characterizing the flavor profile of a product containing **2-Ethylphenyl Acetate** using a trained sensory panel. Descriptive analysis is essential for quantifying sensory attributes and understanding how an ingredient impacts the overall perception[16][17].

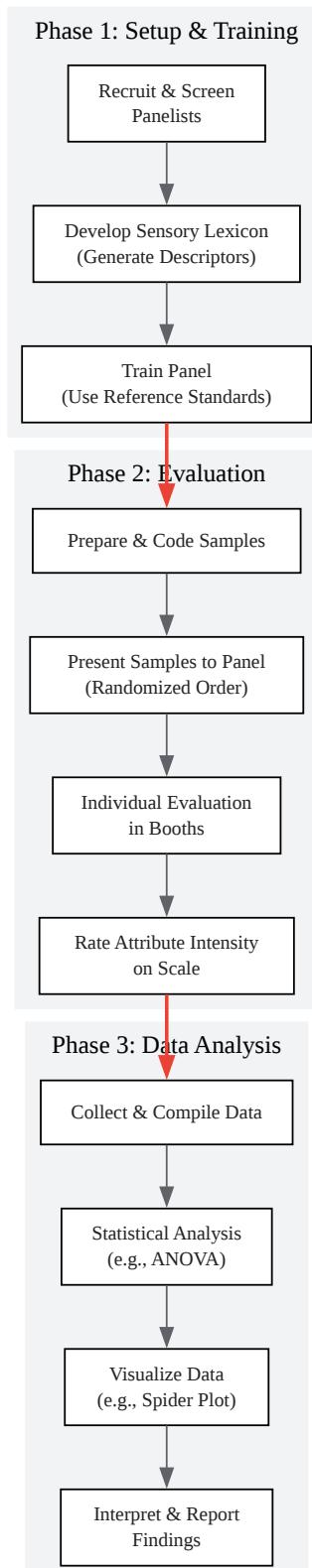
Objective: To identify and quantify the key aroma and flavor attributes of a sample.

Materials:

- Trained sensory panel (8-12 members).
- Sensory evaluation booths with controlled lighting and ventilation.
- Samples for evaluation, presented in coded, identical containers.
- Reference standards for key aroma attributes (e.g., honey, floral, fruity).
- Data collection software or ballots.

Procedure:

- Panel Training & Lexicon Development:
 1. Conduct orientation sessions to familiarize panelists with the product type.
 2. Present a wide range of related products and reference standards to the panel.
 3. Through discussion and consensus, the panel develops a lexicon of descriptive terms (e.g., "honey," "floral," "green," "fruity") to describe the samples' sensory characteristics.
 4. Panelists are trained to use these terms reproducibly and to rate their intensity on a defined scale (e.g., a 15-point line scale).
- Sample Evaluation:
 1. Prepare samples under consistent conditions and code them with random three-digit numbers.
 2. Present samples to panelists in a randomized, balanced order to minimize bias.
 3. Panelists evaluate each sample individually in the sensory booths.
 4. For each sample, panelists rate the intensity of each attribute from the agreed-upon lexicon. A palate cleanser (e.g., unsalted crackers, water) is used between samples.
- Data Analysis:
 1. Collect the intensity ratings from all panelists.
 2. Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between samples for each attribute.
 3. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and their sensory attributes.
 4. The results are often presented in a spider or radar plot to provide a visual representation of the flavor profile[18].



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Workflow for a descriptive sensory analysis protocol.

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